REACTION_CXSMILES
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[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[P:11](Cl)([Cl:14])([Cl:13])=[O:12]>>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][P:11]([Cl:14])([Cl:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
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|
Quantity
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69 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(N)C=C1
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
|
TEMPERATURE
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Details
|
at reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
|
chilled to 10°
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Type
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FILTRATION
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Details
|
The crude product was collected by filtration
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Type
|
WASH
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Details
|
washed with ether
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Type
|
CUSTOM
|
Details
|
air-dried
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Type
|
CUSTOM
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Details
|
to give 93.6 g, m.p. 156.5°-157.5°
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NP(=O)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |